

# Ladostigil Hydrochloride vs. Placebo for Mild Cognitive Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of **Ladostigil hydrochloride** and a placebo in the treatment of Mild Cognitive Impairment (MCI), based on data from the 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial NCT01429623.[1][2] The study assessed the safety and potential efficacy of low-dose Ladostigil in delaying the onset of Alzheimer's disease (AD) in patients with MCI.[2][3]

#### **Data Presentation**

The quantitative outcomes of the clinical trial are summarized in the tables below, offering a clear comparison between the Ladostigil and placebo groups.

### Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                                         | Ladostigil (n=103) | Placebo (n=107) |
|--------------------------------------------------------|--------------------|-----------------|
| Age (years), mean (SD)                                 | 72.5 (6.9)         | 72.6 (7.2)      |
| Female, n (%)                                          | 52 (50.5)          | 54 (50.5)       |
| Education (years), mean (SD)                           | 13.8 (3.4)         | 14.1 (3.5)      |
| Mini-Mental State Examination (MMSE) score, mean (SD)  | 27.4 (2.0)         | 27.5 (1.9)      |
| Clinical Dementia Rating (CDR) Sum of Boxes, mean (SD) | 1.6 (0.8)          | 1.5 (0.8)       |
| APOE ε4 carriers, n (%)                                | 63 (61.2)          | 65 (60.7)       |

Data sourced from the NCT01429623 clinical trial.[1][4]

## **Table 2: Primary and Secondary Efficacy Outcomes at 36 Months**



| Outcome Measure                                       | Ladostigil                   | Placebo                   | p-value       |
|-------------------------------------------------------|------------------------------|---------------------------|---------------|
| Primary Outcome                                       |                              |                           |               |
| Progression to Alzheimer's Disease, n (%)             | 14 of 99 (14.1%)             | 21 of 103 (20.4%)         | 0.16          |
| Secondary Outcomes<br>(Change from<br>Baseline, mean) |                              |                           |               |
| Neuropsychological Test Battery (NTB) Composite Score | No significant effect        | No significant effect     | NS            |
| Disability Assessment<br>for Dementia (DAD)<br>Score  | No significant effect        | No significant effect     | NS            |
| Geriatric Depression<br>Scale (GDS) Score             | No significant effect        | No significant effect     | NS            |
| Exploratory MRI Outcomes (Change from Baseline)       |                              |                           |               |
| Whole Brain Volume                                    | Less decline                 | More decline              | <0.02         |
| Hippocampus Volume                                    | Less decline                 | More decline              | Not specified |
| Entorhinal Cortex<br>Volume                           | No significant<br>difference | No significant difference | NS            |

NS: Not Significant. Data sourced from the NCT01429623 clinical trial.[1][4]

### **Table 3: Safety and Tolerability**



| Adverse Event                                   | Ladostigil (n=103) | Placebo (n=107) |
|-------------------------------------------------|--------------------|-----------------|
| Patients with at least one adverse event, n (%) | 90 (87.4)          | 91 (85.0)       |
| Serious adverse events, n (%)                   | 26 (25.2)          | 28 (26.2)       |
| Discontinuation due to adverse events, n (%)    | 21 (20.4)          | 14 (13.1)       |

Data sourced from the NCT01429623 clinical trial.[1]

# Experimental Protocols Study Design

The NCT01429623 study was a 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial conducted at 16 centers in Austria, Germany, and Israel.[2] A total of 210 patients with MCI were randomly assigned in a 1:1 ratio to receive either 10 mg/day of **Ladostigil hydrochloride** or a matching placebo.[2]

#### **Inclusion and Exclusion Criteria**

- Inclusion Criteria: Participants were aged 55-85 years with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score > 24, and evidence of medial temporal lobe atrophy on MRI.[2]
- Exclusion Criteria: Key exclusion criteria included a diagnosis of dementia, other significant neurological or psychiatric disorders, and the use of medications with significant psychoactive properties.[3]

#### **Outcome Measures**

- Primary Outcome: The primary endpoint was the time to progression from MCI to Alzheimer's disease, as defined by a CDR score of 1.0 or greater.[2][3]
- Secondary Outcomes:



- Neuropsychological Test Battery (NTB): This battery included tests assessing memory, executive function, and attention. The specific components were the Rey Auditory Verbal Learning Test (RAVLT), Controlled Word Association Test (COWAT), Category Fluency Test (CFT), WMS-R Digit Span, and Trail Making Test Part A and B.[3] A composite zscore was calculated from these tests.
- Disability Assessment for Dementia (DAD): This scale was used to evaluate the participants' ability to perform basic and instrumental activities of daily living.[1]
- Geriatric Depression Scale (GDS): This scale was used to assess the severity of depressive symptoms. The 30-item version was utilized, with scores ranging from 0 to 30.
   [3]
- Exploratory Outcomes: MRI-derived volumes of the whole brain, hippocampus, and
  entorhinal cortex were measured. The specific software used for the volumetric analysis was
  not specified in the available documentation, but common automated methods like
  FreeSurfer, volBrain, or NeuroQuant are often used in such trials.[5][6][7][8]

## Mandatory Visualization Ladostigil Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. neurology.org [neurology.org]



- 5. volBrain: an Automated MRI Brain Volumetric System [volbrain.net]
- 6. Frontiers | Automated brain segmentation and volumetry in dementia diagnostics: a narrative review with emphasis on FreeSurfer [frontiersin.org]
- 7. Clinically feasible automated MRI volumetry of the brain as a prognostic marker in subjective and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative brain volumetry in neurological disorders: from disease mechanisms to software solutions | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Ladostigil Hydrochloride vs. Placebo for Mild Cognitive Impairment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388265#clinical-trial-data-comparing-ladostigil-hydrochloride-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com